molecular formula C12H12ClNO3 B12663739 Ethyl 2-formamido (4-chlorophenyl) acrylate CAS No. 136986-62-4

Ethyl 2-formamido (4-chlorophenyl) acrylate

Katalognummer: B12663739
CAS-Nummer: 136986-62-4
Molekulargewicht: 253.68 g/mol
InChI-Schlüssel: NHMYKWNMIPBQKB-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-formamido (4-chlorophenyl) acrylate is an organic compound with the molecular formula C11H10ClNO3 It is a derivative of acrylate, featuring a formamido group attached to the ethyl ester of 4-chlorophenyl acrylate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-formamido (4-chlorophenyl) acrylate typically involves the reaction of 4-chlorophenyl acrylate with formamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 4-chlorophenyl acrylate and formamide.

    Catalyst: A suitable catalyst such as a base (e.g., triethylamine) or an acid (e.g., hydrochloric acid) is used.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-formamido (4-chlorophenyl) acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-formamido (4-chlorophenyl) acrylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-formamido (4-chlorophenyl) acrylate involves its interaction with molecular targets through its functional groups. The formamido group can participate in hydrogen bonding and other interactions, while the acrylate moiety can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acrylate: Similar in structure but lacks the formamido and 4-chlorophenyl groups.

    Methyl 2-formamido (4-chlorophenyl) acrylate: Similar but with a methyl ester instead of an ethyl ester.

    4-Chlorophenyl acrylate: Lacks the formamido group.

Uniqueness

This compound is unique due to the presence of both the formamido and 4-chlorophenyl groups, which impart specific chemical and physical properties.

Eigenschaften

CAS-Nummer

136986-62-4

Molekularformel

C12H12ClNO3

Molekulargewicht

253.68 g/mol

IUPAC-Name

ethyl (E)-3-(4-chlorophenyl)-2-formamidoprop-2-enoate

InChI

InChI=1S/C12H12ClNO3/c1-2-17-12(16)11(14-8-15)7-9-3-5-10(13)6-4-9/h3-8H,2H2,1H3,(H,14,15)/b11-7+

InChI-Schlüssel

NHMYKWNMIPBQKB-YRNVUSSQSA-N

Isomerische SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC=O

Kanonische SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.